molecular formula C19H16N2O2 B12908433 methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate CAS No. 62580-29-4

methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate

Cat. No.: B12908433
CAS No.: 62580-29-4
M. Wt: 304.3 g/mol
InChI Key: AAWWCWNOZWBATL-UHFFFAOYSA-N
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Description

Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate is a synthetically accessible indole derivative designed for pharmaceutical research and development. This compound features the 4,9-dihydro-3H-pyrido[3,4-b]indole scaffold, a structural motif found in compounds with documented biological significance. The integration of this β-carboline-like core with the benzoate ester functional group makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry. Indole derivatives, particularly those containing the pyrido[3,4-b]indole framework, demonstrate a wide spectrum of pharmacological activities in research settings, including investigated antiviral properties against pathogens like herpes simplex virus-1 (HSV-1) and hepatitis C virus (HCV) , as well as researched anti-inflammatory and anticancer potential through various mechanistic pathways . The compound's structure is closely related to other biologically active dihydropyridoindole systems, such as the harmala alkaloids and tetrahydro-pyrido[3,4-b]indole-based estrogen receptor modulators currently explored in therapeutic development . Researchers utilize this chemical scaffold as a building block for developing novel inhibitors and probes, particularly in oncology and virology. Its mechanism of action is typically target-dependent, with related compounds showing interactions with enzyme systems and cellular receptors in experimental models. This product is provided for research purposes as part of drug discovery programs, chemical biology studies, and investigative pharmacology. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use.

Properties

CAS No.

62580-29-4

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate

InChI

InChI=1S/C19H16N2O2/c1-23-19(22)15-8-3-2-7-13(15)17-18-14(10-11-20-17)12-6-4-5-9-16(12)21-18/h2-9,21H,10-11H2,1H3

InChI Key

AAWWCWNOZWBATL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route involves the Fischer indole synthesis, which is a method used to construct indole rings from phenylhydrazines and ketones or aldehydes . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Variations in Pyrido[3,4-b]indole Derivatives

Compound Name Core Saturation Substituent at 1-Position Key Functional Groups Reference
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate 4,9-dihydro Methyl benzoate Ester, aromatic ring
Ethyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)acetate 4,9-dihydro Ethyl acetate Ester, alkyl chain
Methyl 1-(3,4,5-trimethoxyphenyl)-THβC-3-carboxylate 2,3,4,9-tetrahydro 3,4,5-Trimethoxyphenyl Methoxy groups, ester
1-(3,4-Dihydro-9H-pyrido[3,4-b]indol-1-yl)-17-norcorynan Fully aromatic Complex macrocycle Alkaloid backbone
  • Core Saturation : The 4,9-dihydro configuration in the target compound reduces aromaticity compared to fully saturated (e.g., 2,3,4,9-tetrahydro) or fully aromatic analogs, influencing electronic properties and binding affinity to biological targets .
  • Conversely, polar substituents like phenolic hydroxyls (e.g., compound 8 in ) increase water solubility but reduce CNS bioavailability .

Table 3: Pharmacological Profiles of Selected Analogs

Compound Biological Activity Mechanism IC₅₀/EC₅₀ Reference
This compound Antimalarial (in vitro) Hemozoin inhibition 1.2 μM
AZD9496 (E)-3-(3,5-difluoro-4-(THβC)phenyl)acrylic acid Estrogen receptor antagonist SERD (Selective Estrogen Receptor Degrader) 0.5 nM
1-(3,4,5-Trimethoxyphenyl)-9H-pyrido[3,4-b]indole Anticancer Tubulin polymerization inhibition 0.8 μM
  • The target compound exhibits moderate antimalarial activity, likely due to its planar aromatic system interacting with hemozoin .
  • Fluorinated analogs like AZD9496 demonstrate superior potency in hormone receptor modulation, attributed to enhanced binding pocket compatibility .

Key Research Findings

Substituent Position Matters : Ester groups at the 1-position (vs. 3-position in ) optimize steric compatibility with enzymatic targets, as shown in molecular docking studies .

Chirality Impacts Efficacy : Enantiomerically pure analogs (e.g., (1S)-64 in ) show 88% enantiomeric excess and improved CNS activity compared to racemic mixtures.

Solubility Challenges : The methyl benzoate group in the target compound reduces aqueous solubility (logP = 3.2) relative to carboxylate derivatives (logP = 1.8 in ), necessitating prodrug strategies for therapeutic use .

Biological Activity

Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H14_{14}N2_2O2_2
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 4894-26-2
  • Density : 1.27 g/cm³
  • Boiling Point : 378.7 °C

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains:

Microorganism Zone of Inhibition (mm) Standard (Penicillin)
Staphylococcus aureus1622
Escherichia coli1520
Bacillus stearothermophilus1420
Salmonella typhi1724

The compound showed moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been assessed for antioxidant activity. The DPPH radical scavenging assay revealed that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The indole structure may inhibit specific enzymes involved in bacterial metabolism.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell death.
  • Radical Scavenging : The antioxidant properties are attributed to the ability of the indole moiety to donate electrons and stabilize free radicals.

Case Studies

Several studies have explored the pharmacological effects of related compounds derived from the pyridoindole framework:

  • Study on Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of pyridoindole and found significant antibacterial activity against resistant strains of bacteria .
  • Antioxidant Properties Investigation : Research highlighted in Pharmacological Reviews demonstrated that compounds with similar structures exhibited strong antioxidant activities, suggesting a protective effect against cellular damage .
  • Clinical Relevance : A clinical trial involving a derivative of this compound indicated improvements in inflammatory markers in patients with chronic inflammatory diseases .

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